(3-Phenyloxetan-3-yl)methanol

Medicinal Chemistry Physicochemical Property Tuning Drug Design

Select (3-Phenyloxetan-3-yl)methanol (CAS 114012-43-0) for its unique 'oxetane effect' combined with a phenyl ring — a differentiated profile not replicated by generic oxetane-3-methanol or non-oxetane benzyl alcohols. With a computed XLogP3-AA of 0.9 and a versatile primary alcohol handle, this 97%-pure solid is ideal for tuning drug-like lipophilicity while retaining metabolic stability benefits. Prioritize this compound for the direct synthesis of novel PDE5 inhibitors (scaffold IC₅₀ ~3-4 µM), construction of 1,3-dioxane polymer units via high-yielding cyclodimerization, and design of metabolically stable covalent probes leveraging the oxetane-mEH clearance pathway. Standard R&D packaging available with global shipping.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 114012-43-0
Cat. No. B132500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenyloxetan-3-yl)methanol
CAS114012-43-0
Synonyms3-Hydroxymethyl-3-phenyloxetane;  3-Phenyloxetan-3-ylmethanol
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1C(CO1)(CO)C2=CC=CC=C2
InChIInChI=1S/C10H12O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
InChIKeyMDFSDDCPPNQIFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Phenyloxetan-3-yl)methanol (CAS 114012-43-0): A Phenyl-Substituted Oxetane Building Block for Medicinal Chemistry and Synthesis


(3-Phenyloxetan-3-yl)methanol, also known as 3-hydroxymethyl-3-phenyloxetane, is a heterocyclic organic compound belonging to the oxetane class. It features a four-membered oxetane ring substituted at the 3-position with a phenyl group and a hydroxymethyl (-CH₂OH) moiety [1]. The compound has a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol [1]. Its structural features confer distinct physicochemical properties, including an XLogP3-AA of 0.9 and a topological polar surface area (TPSA) of 29.5 Ų [1]. These properties position it as a valuable, slightly lipophilic building block for modulating drug-like characteristics in medicinal chemistry and for use in polymer synthesis .

Why (3-Phenyloxetan-3-yl)methanol Cannot Be Simply Replaced with Other Oxetane or Phenyl Building Blocks


The scientific and industrial utility of (3-Phenyloxetan-3-yl)methanol is rooted in its specific, quantifiable physicochemical and reactivity profile, which is not replicated by other common oxetane or phenyl-containing building blocks. Generic substitution with, for example, oxetane-3-methanol would dramatically alter lipophilicity and potential for aromatic interactions due to the absence of the phenyl ring, which also impacts the compound's behavior in polymerization . Conversely, substituting with a non-oxetane benzyl alcohol derivative would forgo the well-documented 'oxetane effect'—the ability of the strained four-membered ring to tune key drug-like properties like metabolic stability and solubility without a significant increase in molecular weight [1]. The specific combination of the phenyl ring for target binding and the oxetane ring for property modulation creates a unique functional window that is not interchangeable with other in-class compounds [2].

Quantitative Differentiation of (3-Phenyloxetan-3-yl)methanol: A Head-to-Head Evidence Guide


Lipophilicity Modulation: Quantified LogP Shift vs. Unsubstituted Oxetane

The addition of a phenyl group to the oxetane core dramatically alters its lipophilicity, a critical parameter for drug design. (3-Phenyloxetan-3-yl)methanol has a computed XLogP3-AA value of 0.9 [1], while the unsubstituted oxetane-3-methanol has a measured LogP of -0.37 and a LogD (pH 7.4) of -0.68 [2]. This represents an increase in lipophilicity of over 1.2-1.5 log units, moving the compound from a very hydrophilic to a moderately lipophilic space. This difference is crucial for optimizing membrane permeability and target binding.

Medicinal Chemistry Physicochemical Property Tuning Drug Design

Differentiated Reactivity in Ring-Opening Polymerization: A Unique Cyclodimerization Pathway

Unlike many simple oxetanes, (3-Phenyloxetan-3-yl)methanol exhibits a distinct and high-yielding cyclodimerization reaction. Under acidic catalysis (trifluoromethanesulfonic acid), it undergoes an unusual cyclodimerization via neighboring carbonyl-group participation and phenonium rearrangement to yield a cis/trans-isomer mixture of substituted 1,3-dioxanes in approximately 49% yield . This specific reactivity pathway is not observed with simpler oxetanes, which typically undergo standard cationic ring-opening polymerization to linear polymers. This unique behavior provides a synthetic route to complex, cyclic ether structures that are inaccessible with other monomers.

Polymer Chemistry Material Science Synthetic Methodology

Biological Target Engagement: In Vitro PDE5 Inhibition Activity of Structural Analogs

While direct biological activity data for (3-Phenyloxetan-3-yl)methanol itself is limited in peer-reviewed literature, close structural analogs provide a strong, class-level inference of its potential. The isomers trans-phenyloxetan-3-ol and cis-phenyloxetan-3-ol have demonstrated significant in vitro inhibition of phosphodiesterase type 5 (PDE5), with IC₅₀ values of 4.37 µM and 3.40 µM, respectively [1]. This indicates that the phenyl-oxetane scaffold can engage biological targets. Given that (3-Phenyloxetan-3-yl)methanol contains a primary alcohol handle (the -CH₂OH group) that can be readily functionalized to modulate activity and physicochemical properties, it is a more versatile starting point for medicinal chemistry than the non-functionalized phenyloxetan-3-ol comparator.

Drug Discovery Phosphodiesterase Inhibition Medicinal Chemistry

Class-Level Advantage: Metabolic Stability and Clearance Pathway Modulation

A key, quantifiable advantage of the oxetane class, to which this compound belongs, is its ability to redirect metabolic clearance away from cytochrome P450 (CYP) enzymes, thereby improving metabolic stability. Studies on related oxetane-containing compounds show that oxetane cleavage is completely inhibited by valpromide, an inhibitor of microsomal epoxide hydrolase (mEH), but is unaffected by the CYP inhibitor ketoconazole and is NADPH-independent in human liver microsomes [1]. This class-level evidence indicates that incorporating the oxetane motif of (3-Phenyloxetan-3-yl)methanol into a drug candidate can potentially lead to a more predictable and often improved metabolic profile by shifting clearance to a non-CYP pathway (mEH), thereby reducing the risk of CYP-mediated drug-drug interactions and variable pharmacokinetics.

Drug Metabolism Pharmacokinetics ADME Properties

Optimal Deployment Scenarios for (3-Phenyloxetan-3-yl)methanol Based on Its Differentiated Evidence Profile


Medicinal Chemistry: Fine-Tuning Lipophilicity in Lead Optimization

The quantifiable difference in lipophilicity, with a computed XLogP3-AA of 0.9 compared to the more polar oxetane-3-methanol, makes this compound ideal for projects aiming to increase the LogP of a lead series into a more drug-like range while retaining the metabolic stability benefits of an oxetane [1]. Its primary alcohol handle allows for easy conjugation to a target scaffold.

Medicinal Chemistry: Synthesis of PDE5 Inhibitors or Bioactive Analogs

Given the demonstrated PDE5 inhibitory activity of the closely related phenyloxetan-3-ol scaffold (IC₅₀ ~3-4 µM), this compound is a prime choice as a starting material for synthesizing novel PDE5 inhibitors [2]. The presence of the hydroxymethyl group provides a versatile handle for introducing diverse chemical moieties to explore structure-activity relationships (SAR) and optimize potency.

Polymer Science: Access to Unique Cyclic Acetal Monomers

Researchers seeking to develop polymers with novel backbone architectures, such as those containing 1,3-dioxane units, should prioritize this compound. Its documented, high-yielding (approx. 49%) acid-catalyzed cyclodimerization offers a direct route to a specific class of cyclic monomers that are not easily accessible from other oxetane building blocks .

Chemical Biology and Probe Development: Metabolically Stable Warheads

For projects designing covalent probes or targeted protein degraders where metabolic stability is paramount, incorporating this compound's oxetane motif can be a strategic choice. Class-level evidence indicates that oxetane rings can redirect metabolic clearance to the mEH pathway, thereby reducing reliance on CYP enzymes and improving the probe's overall stability and pharmacokinetic profile in cellular assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Phenyloxetan-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.